molecular formula C13H12FN3O3S B1449642 2-(2-Fluorophenyl)-3H-imidazo[4,5-c]pyridine methanesulfonate CAS No. 1221449-52-0

2-(2-Fluorophenyl)-3H-imidazo[4,5-c]pyridine methanesulfonate

Cat. No.: B1449642
CAS No.: 1221449-52-0
M. Wt: 309.32 g/mol
InChI Key: OVGLZVJGOQMWQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorophenyl)-3H-imidazo[4,5-c]pyridine methanesulfonate is a chemical compound with the molecular formula C13H12FN3O3S. It is a white solid with a molecular weight of 309.32 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is carried out under mild conditions using palladium catalysts and boron reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. The choice of solvents, catalysts, and purification methods are critical factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-3H-imidazo[4,5-c]pyridine methanesulfonate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[4,5-c]pyridine core.

Scientific Research Applications

2-(2-Fluorophenyl)-3H-imidazo[4,5-c]pyridine methanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-3H-imidazo[4,5-c]pyridine methanesulfonate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated pyridines and imidazo[4,5-c]pyridine derivatives . These compounds share structural similarities but may differ in their functional groups and specific properties.

Uniqueness

2-(2-Fluorophenyl)-3H-imidazo[4,5-c]pyridine methanesulfonate is unique due to its specific combination of the fluorophenyl group and the methanesulfonate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3.CH4O3S/c13-9-4-2-1-3-8(9)12-15-10-5-6-14-7-11(10)16-12;1-5(2,3)4/h1-7H,(H,15,16);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGLZVJGOQMWQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1=CC=C(C(=C1)C2=NC3=C(N2)C=NC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Fluorophenyl)-3H-imidazo[4,5-c]pyridine methanesulfonate
Reactant of Route 2
Reactant of Route 2
2-(2-Fluorophenyl)-3H-imidazo[4,5-c]pyridine methanesulfonate
Reactant of Route 3
2-(2-Fluorophenyl)-3H-imidazo[4,5-c]pyridine methanesulfonate
Reactant of Route 4
Reactant of Route 4
2-(2-Fluorophenyl)-3H-imidazo[4,5-c]pyridine methanesulfonate
Reactant of Route 5
Reactant of Route 5
2-(2-Fluorophenyl)-3H-imidazo[4,5-c]pyridine methanesulfonate
Reactant of Route 6
2-(2-Fluorophenyl)-3H-imidazo[4,5-c]pyridine methanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.